molecular formula C13H16O2 B13604517 1-(3,4-Dimethylbenzyl)cyclopropane-1-carboxylic acid

1-(3,4-Dimethylbenzyl)cyclopropane-1-carboxylic acid

Cat. No.: B13604517
M. Wt: 204.26 g/mol
InChI Key: GWUZBYRTWCSWGT-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylbenzyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C13H16O2 It is characterized by a cyclopropane ring attached to a carboxylic acid group and a benzyl group substituted with two methyl groups at the 3 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethylbenzyl)cyclopropane-1-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethylbenzyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethylbenzyl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets and pathways. The cyclopropane ring’s strained nature makes it highly reactive, allowing it to participate in various chemical reactions. The benzyl group can undergo electrophilic aromatic substitution, while the carboxylic acid group can form hydrogen bonds and participate in acid-base reactions .

Properties

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

1-[(3,4-dimethylphenyl)methyl]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C13H16O2/c1-9-3-4-11(7-10(9)2)8-13(5-6-13)12(14)15/h3-4,7H,5-6,8H2,1-2H3,(H,14,15)

InChI Key

GWUZBYRTWCSWGT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CC2(CC2)C(=O)O)C

Origin of Product

United States

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